
3-(Azetidin-1-yl)-5-fluorobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Azetidin-1-yl)-5-fluorobenzaldehyde is a heterocyclic compound that features an azetidine ring and a fluorobenzaldehyde moiety Azetidine is a four-membered nitrogen-containing ring, while fluorobenzaldehyde is a benzene ring substituted with a fluorine atom and an aldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-1-yl)-5-fluorobenzaldehyde typically involves the formation of the azetidine ring followed by its functionalization with a fluorobenzaldehyde group. One common method involves the aza-Michael addition of NH-heterocycles to α,β-unsaturated esters, followed by further functionalization . Another approach is the Suzuki–Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
化学反应分析
Types of Reactions
3-(Azetidin-1-yl)-5-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: 3-(Azetidin-1-yl)-5-fluorobenzoic acid.
Reduction: 3-(Azetidin-1-yl)-5-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(Azetidin-1-yl)-5-fluorobenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds.
Organic Synthesis: It is used in the synthesis of complex heterocyclic compounds.
Material Science:
作用机制
The mechanism of action of 3-(Azetidin-1-yl)-5-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The azetidine ring can enhance the compound’s binding affinity and specificity for its target .
相似化合物的比较
Similar Compounds
3-(Azetidin-1-yl)benzaldehyde: Lacks the fluorine atom, which can affect its reactivity and biological activity.
5-Fluoro-2-azetidinone: Contains a similar azetidine ring but differs in the functional groups attached.
Uniqueness
3-(Azetidin-1-yl)-5-fluorobenzaldehyde is unique due to the presence of both the azetidine ring and the fluorobenzaldehyde moiety. This combination can impart distinct chemical and biological properties, making it a valuable compound in various research fields .
属性
分子式 |
C10H10FNO |
|---|---|
分子量 |
179.19 g/mol |
IUPAC 名称 |
3-(azetidin-1-yl)-5-fluorobenzaldehyde |
InChI |
InChI=1S/C10H10FNO/c11-9-4-8(7-13)5-10(6-9)12-2-1-3-12/h4-7H,1-3H2 |
InChI 键 |
XPJOHTYKSTVKTD-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C1)C2=CC(=CC(=C2)C=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


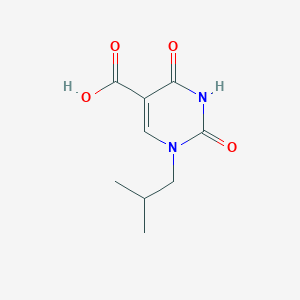
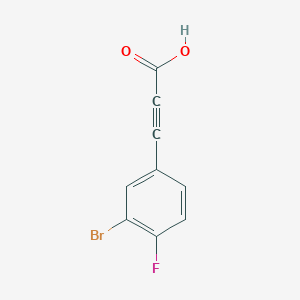
![2-[(3-Bromophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13175824.png)
![8-(4-Nitrophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13175830.png)
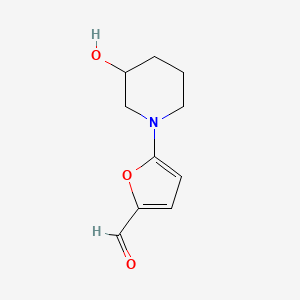

![3-chloro-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13175844.png)
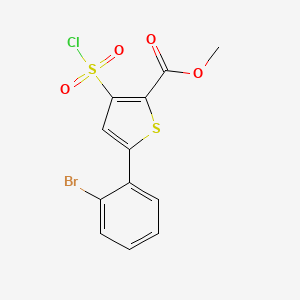
![4-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13175864.png)
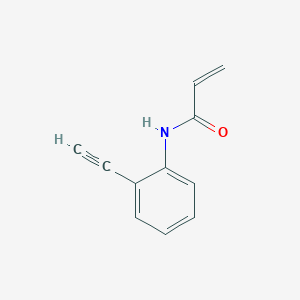
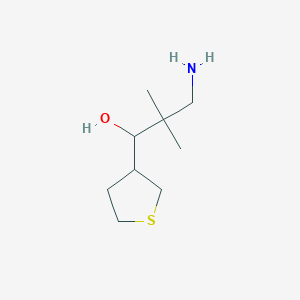
amino}cyclopropane-1-carboxylic acid](/img/structure/B13175879.png)


